molecular formula C9H16O4 B13961449 Methyl 4-tert-butoxyacetoacetate CAS No. 106058-88-2

Methyl 4-tert-butoxyacetoacetate

Cat. No.: B13961449
CAS No.: 106058-88-2
M. Wt: 188.22 g/mol
InChI Key: HVBASSLCVXFEMU-UHFFFAOYSA-N
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Description

Methyl 4-tert-butoxyacetoacetate is an organic compound with the molecular formula C10H18O4. It is a derivative of acetoacetic acid, where the hydrogen atom of the hydroxyl group is replaced by a methyl group, and the hydrogen atom of the carboxyl group is replaced by a tert-butoxy group. This compound is often used as an intermediate in organic synthesis due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-tert-butoxyacetoacetate can be synthesized through the esterification of acetoacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as solvent extraction and distillation to ensure the purity of the final product. The use of catalysts and optimized reaction conditions helps in achieving high yields and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-tert-butoxyacetoacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted acetoacetates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-tert-butoxyacetoacetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: It can be used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-tert-butoxyacetoacetate involves its reactivity towards nucleophiles and electrophiles. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl acetoacetate
  • Ethyl acetoacetate
  • tert-Butyl acetoacetate

Comparison

Methyl 4-tert-butoxyacetoacetate is unique due to the presence of the tert-butoxy group, which provides steric hindrance and influences its reactivity. Compared to methyl acetoacetate and ethyl acetoacetate, it has different solubility and reactivity profiles. The tert-butyl group also affects the compound’s stability and its behavior in various chemical reactions.

Properties

CAS No.

106058-88-2

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxy]-3-oxobutanoate

InChI

InChI=1S/C9H16O4/c1-9(2,3)13-6-7(10)5-8(11)12-4/h5-6H2,1-4H3

InChI Key

HVBASSLCVXFEMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(=O)CC(=O)OC

Origin of Product

United States

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